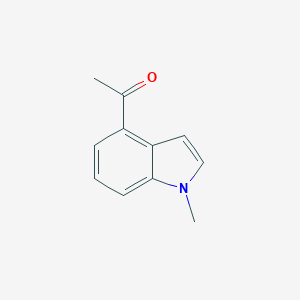
1-(1-Methyl-1H-indol-4-yl)ethanone
概要
説明
1-(1-Methyl-1H-indol-4-yl)ethanone, also known as 4-Methylindole-3-acetone, is an organic compound with the molecular formula C11H11NO . It is a solid form .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various studies. For instance, one study synthesized novel 3-substitue 2-methyl indole analogs . Another study mentioned the transition metal-catalyzed cyclization reactions of unsaturated substrates as a powerful tool for constructing indole rings .Molecular Structure Analysis
The molecular structure of 1-(1-Methyl-1H-indol-4-yl)ethanone consists of 11 carbon atoms, 11 hydrogen atoms, and 1 oxygen atom . The molecular weight is 173.21 g/mol .Chemical Reactions Analysis
Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis
1-(1-Methyl-1H-indol-4-yl)ethanone is a solid form . Its molecular weight is 173.21 g/mol . The density is predicted to be 1.09±0.1 g/cm3 , and the boiling point is predicted to be 320.1±15.0 °C .科学的研究の応用
Synthesis and Antibacterial Activity
A series of 1H-Indole derivatives, including structures related to 1-(1-Methyl-1H-indol-4-yl)ethanone, have been synthesized and evaluated for their antimicrobial activities. These derivatives demonstrated significant antibacterial and antifungal activities against pathogens like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli. The study highlights the potential of these compounds in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory and Analgesic Properties
Another research focused on synthesizing novel 1-(1H-indol-1-yl)ethanone compounds for evaluating their in vivo analgesic and anti-inflammatory activities. The study involved computational studies on the COX-2 enzyme and revealed that some of these derivatives have potent anti-inflammatory and analgesic effects, indicating their potential in developing nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).
Synthesis and Structural Evaluation
A study reported the synthesis and crystal structures of substituted indole derivatives, showcasing the methods of obtaining these compounds through Diels-Alder cycloaddition followed by cyclization. The structural analysis indicated potential applications in material science and molecular engineering (Acta Chimica Slovenica, 2016).
Antimicrobial Activity of Novel Indole Derivatives
Research into novel indole-based 1,3,4-oxadiazoles demonstrated their antimicrobial efficacy. These compounds, derived from (1H-indol-3-ylmethoxy)-acetic acid, showed potential in addressing antibiotic resistance by exhibiting antibacterial and antifungal activities (International Journal of Biomedical Research, 2014).
Bioactive Molecule Synthesis
The synthesis of novel chalcone derivatives involving 1-(thiophen-2yl)ethanone and substituted 1H-indole-3-carbaldehyde resulted in compounds with significant anti-oxidant and anti-microbial activities. This study underscores the role of these derivatives in developing new therapeutic agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Safety And Hazards
特性
IUPAC Name |
1-(1-methylindol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUMTUNMRMQBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CN(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566592 | |
| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indol-4-yl)ethanone | |
CAS RN |
120160-29-4 | |
| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


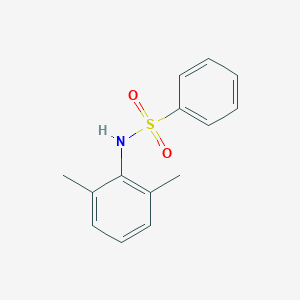

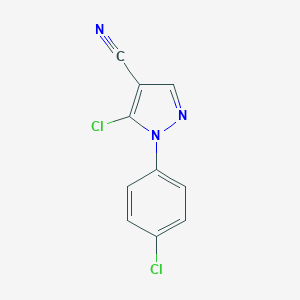
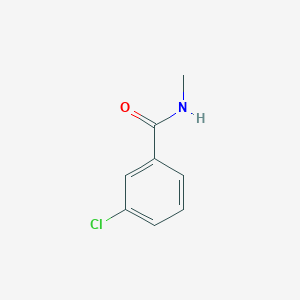
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)
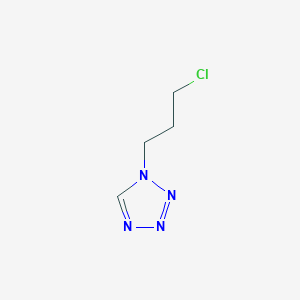
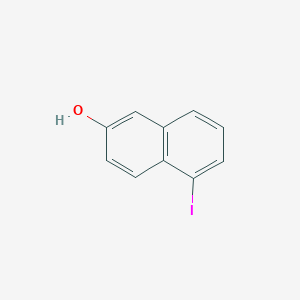
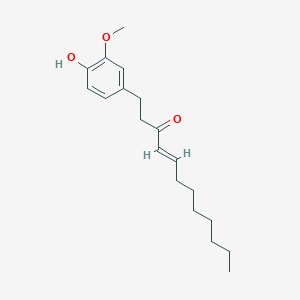
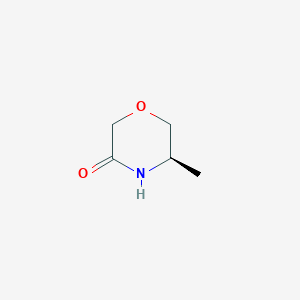
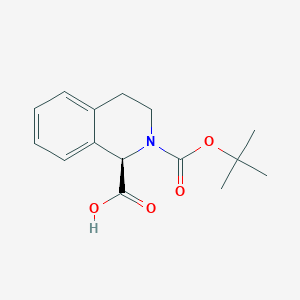
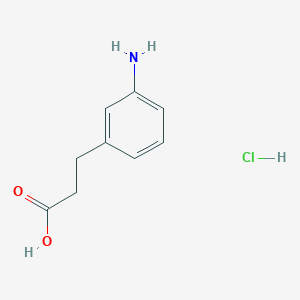
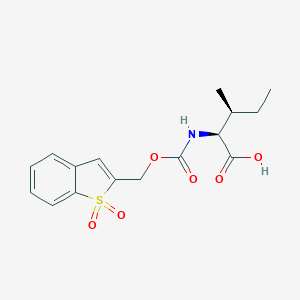
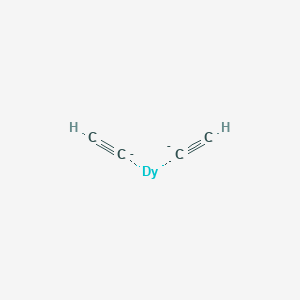
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)